Dimethyl 2-(hydroxyimino)malonate

Descripción

Significance of Activated Methylene (B1212753) Compounds in Organic Synthesis

Activated methylene compounds are organic molecules that feature a methylene group (-CH₂-) positioned between two strong electron-withdrawing groups, such as carbonyl or cyano groups. slideshare.net This structural feature renders the hydrogen atoms on the methylene group acidic, making them susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile that can readily participate in a variety of chemical reactions, most notably carbon-carbon bond formation. vaia.com

The enhanced acidity of the methylene protons is a key characteristic of these compounds. This allows for the formation of stabilized enolate ions, which are crucial intermediates in numerous synthetic transformations. vaia.com Classic examples of activated methylene compounds include diethyl malonate and ethyl acetoacetate, which are widely employed in the synthesis of a diverse array of organic molecules, from substituted acetic acids to complex heterocyclic systems. slideshare.netvaia.com The ability of these compounds to undergo condensation reactions, such as the Knoevenagel and Claisen condensations, further underscores their importance in constructing complex molecular architectures from simpler precursors. vaia.com

Historical Context and Evolution of Research on Oximinomalonate Derivatives

Research into oximinomalonate derivatives, including the diethyl and dimethyl esters, has a well-established history rooted in their utility as synthetic intermediates. The nitrosation of malonic esters, a common method for preparing these compounds, has been a known transformation for many years. For instance, diethyl malonate can be treated with sodium nitrite (B80452) in acetic acid to produce diethyl oximinomalonate. wikipedia.org This compound can then be further transformed, for example, through catalytic hydrogenolysis to yield diethyl aminomalonate, a precursor for amino acid synthesis. wikipedia.org

Over time, research has focused on expanding the synthetic applications of these derivatives. Their role as precursors to various heterocyclic compounds has been a significant area of investigation. The reactivity of the oxime and ester functionalities allows for a range of cyclization reactions, leading to the formation of important ring systems.

Positioning of Dimethyl 2-(hydroxyimino)malonate within Contemporary Organic Chemistry Research

In contemporary organic chemistry, this compound continues to be a relevant and valuable molecule. Its utility extends to various areas, including the synthesis of pharmaceuticals and agrochemicals. The presence of multiple reactive sites—the hydroxyimino group and two ester groups—allows for a diverse range of chemical transformations.

Current research often focuses on leveraging this reactivity for the efficient construction of complex molecular targets. This includes its use as an intermediate in the synthesis of novel bioactive compounds, with studies exploring its potential in developing new antimicrobial and anticancer agents. The mechanism of action for some of its derivatives is thought to involve interactions with biological targets like enzymes or receptors, driven by the hydrogen-bonding capabilities of the hydroxyimino group. The compound's ability to undergo oxidation, reduction, and substitution reactions makes it a versatile tool for medicinal chemists and synthetic organic chemists alike.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₅ | nih.govepa.gov |

| Molecular Weight | 161.11 g/mol | nih.gov |

| Monoisotopic Mass | 161.032422 g/mol | epa.gov |

| CAS Number | 42937-74-6 | nih.gov |

| IUPAC Name | dimethyl 2-hydroxyiminopropanedioate | nih.gov |

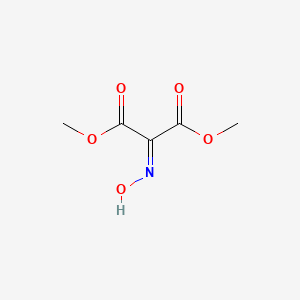

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

dimethyl 2-hydroxyiminopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO5/c1-10-4(7)3(6-9)5(8)11-2/h9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFGXQYUPFIXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423246 | |

| Record name | Dimethyl 2-(hydroxyimino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42937-74-6 | |

| Record name | 42937-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 2-(hydroxyimino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL (HYDROXYIMINO)-MALONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of Dimethyl 2 Hydroxyimino Malonate

Reactivity of the Hydroxyimino Moiety

The hydroxyimino group (-C=N-OH) is a key functional group that imparts unique reactivity to the molecule. It can undergo reduction to form amino derivatives and can be derivatized at the oxime oxygen.

Reduction Reactions to Amino Derivatives

The reduction of the hydroxyimino group in dimethyl 2-(hydroxyimino)malonate provides a direct route to dimethyl aminomalonate, a valuable precursor for the synthesis of amino acids and heterocyclic compounds. google.comsigmaaldrich.com Catalytic hydrogenation is a common method for this transformation. For instance, the hydrogenation of diethyl isonitrosomalonate, a related compound, using a palladium-on-charcoal catalyst yields diethyl aminomalonate. orgsyn.org This process is typically carried out under a hydrogen atmosphere. orgsyn.orgbeilstein-journals.org The resulting aminomalonate is often converted to its hydrochloride salt for improved stability. orgsyn.orgpatsnap.com

Alternative catalysts, such as nickel-containing catalysts, have also been employed for the hydrogenation of oximido diethyl malonate to produce diethyl aminomalonate. patsnap.com The reaction can be performed in an alcohol solvent, and the product can be isolated as its hydrochloride salt. patsnap.com The use of a solid dehydrating agent during the hydrogenation can be beneficial for the process. google.com

Table 1: Examples of Reduction Reactions of Hydroxyimino Malonates

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Diethyl isonitrosomalonate | H₂, 10% Pd/C, absolute alcohol | Diethyl aminomalonate | Not specified | orgsyn.org |

| Diethyl isonitrosomalonate | H₂, 10% Pd/C, absolute alcohol, then dry HCl | Diethyl aminomalonate hydrochloride | 78-82% | orgsyn.org |

| Oximido diethyl malonate | H₂, Nickel-containing catalyst, alcohol solvent, then HCl | Diethyl aminomalonate hydrochloride | 88-91% | patsnap.com |

| Substituted malonic acid ester | Catalytic hydrogenation, solid dehydrating agent, inert solvent, then acid | Aminomalonic acid ester salt | Not specified | google.com |

Derivatization of the Oxime Functionality (e.g., formation of oxime ethers, tosylates, mesylates)

The hydroxyl group of the oxime functionality in this compound can be readily derivatized to form oxime ethers. This is typically achieved through O-alkylation with alkyl halides in the presence of a base. nih.gov Common bases used for this purpose include potassium carbonate. jocpr.comgoogle.com The reaction can be carried out in various solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). jocpr.comgoogle.com One-pot procedures have been developed where the oxime is generated in situ from a ketone or aldehyde and hydroxylamine (B1172632), followed by reaction with an alkyl halide. jocpr.com

The formation of oxime ethers is a versatile transformation, and a variety of alkylating agents can be employed, including simple alkyl halides and more complex arylalkyl halides. nih.gov While the synthesis of tosylates and mesylates of this compound is less commonly reported in the provided search results, the general principle of reacting an oxime with tosyl chloride or mesyl chloride in the presence of a base would be the expected method for their preparation.

Table 2: Examples of Oxime Ether Synthesis

| Oxime Source | Alkylating Agent | Base | Solvent | Product | Reference |

| Cinnamaldehyde and hydroxylamine hydrochloride | Ethyl bromide | K₂CO₃ | THF | 3-Phenylpropenal o-ethyl oxime | jocpr.com |

| Ketone and hydroxylamine hydrochloride | Various alkyl halides | Not specified | Not specified | O-Alkyl substituted oxime ethers | nih.gov |

| General Oximes | Alkyl halides, dialkyl sulfates, or dialkyl carbonates | Basic conditions | Polar aprotic/nonpolar solvent mixture | Oxime ethers | google.com |

Reactions at the Active Methylene (B1212753) Carbon

The carbon atom flanked by the two ester groups in malonate derivatives is known as an active methylene carbon. The hydrogen atoms attached to this carbon are acidic and can be removed by a base to form a carbanion, which is a potent nucleophile. chemicalbook.com

Nucleophilic Reactions and Carbanion Formation

The presence of two electron-withdrawing carbonyl groups makes the methylene protons in malonate esters acidic, facilitating the formation of a stabilized carbanion (enolate) in the presence of a base. chemicalbook.com This carbanion can then participate in various nucleophilic reactions. The hydroxyimino group also influences the reactivity at this position. While the primary focus is often on the reactions of the carbanion, the ester groups themselves can undergo nucleophilic substitution. chemicalbook.com

Alkylation Reactions and Formation of Substituted Malonates

One of the most important reactions of malonate esters is alkylation. chemicalbook.com After deprotonation with a suitable base, the resulting carbanion can react with alkyl halides in a nucleophilic substitution reaction to form substituted malonates. nih.govresearchgate.net This reaction is a cornerstone of malonic ester synthesis. The choice of base and reaction conditions can be crucial for achieving high yields and preventing side reactions. For instance, in phase-transfer catalysis, the timing of the catalyst addition can significantly impact the conversion rate. google.com Microwave irradiation has also been employed to accelerate these alkylation reactions. researchgate.net A variety of alkyl halides can be used, leading to a wide array of substituted malonates. nih.gov

Table 3: Examples of Alkylation of Malonate Derivatives

| Malonate Derivative | Alkylating Agent | Base/Catalyst | Conditions | Product | Reference |

| Diethyl malonate | Benzyl chloride | Triethylbenzylammonium chloride (TEBAC) | Microwave, Phase-transfer catalysis | Monobenzylated diethyl malonate | researchgate.net |

| Dialkyl malonate | Alkyl halide or alkylene dihalide | K₂CO₃, Phase-transfer catalyst | Inert solvent | C-alkylated dialkyl malonate | google.com |

| Dialkyl malonate | Alkyl halide | NaH | DMF | Alkylated malonate | nih.gov |

| Dimethyl malonate | Dimethyl 2-chloro malonate | NaOH | Toluene, reflux | Dimethyl 2-(2-methoxyphenoxy)malonate |

Acylation Reactions and β-Ketoester Formation

The carbanion generated from malonate esters can also undergo acylation reactions to form β-ketoesters. chemicalbook.com This can be achieved by reacting the malonate enolate with an acylating agent such as an acyl chloride or acid anhydride. organic-chemistry.orgnih.gov These reactions are fundamental in organic synthesis for the construction of more complex molecules. nih.gov Various methods have been developed for the synthesis of β-ketoesters, including the reaction of ketones with ethyl chloroformate in the presence of a base. nih.gov The acylation of enolates can sometimes be challenging due to competing O-acylation or low yields, but methods using chelating metal salts or specific catalysts have been developed to improve outcomes. nih.gov

Table 4: General Methods for β-Ketoester Synthesis

| Starting Material | Acylating Agent | Reagents/Conditions | Product Type | Reference |

| Ketones | Ethyl chloroformate | Base | β-Ketoester | nih.gov |

| Enol silyl (B83357) ethers | Acid chloride | Pentafluorophenylammonium triflate (PFPAT) | β-Diketone or β-Ketoester | organic-chemistry.org |

| Esters | Benzoyl chloride | TiCl₄ | α-Benzoylated ester | organic-chemistry.org |

| Malonic acid half oxyesters | Acyl donors (acyl chlorides, anhydrides, carboxylic acids) | Not specified | Functionalized α-substituted β-keto esters | organic-chemistry.org |

Based on a thorough review of available scientific literature, detailed and specific examples for the Michael addition, conjugate addition, and cycloaddition reactions directly involving this compound are not extensively reported. The reactivity of this compound, particularly the influence of the hydroxyimino group, makes its behavior distinct from the more commonly cited diethyl and dimethyl malonates.

Therefore, providing a detailed, evidence-based article on the specific sub-topics requested below is not possible at this time.

Participation in Cycloaddition Reactions

Formation of Heterocyclic Systems via [2+3] and [2+4] Cycloadditions

General information on the reactivity of malonates or oximes cannot be substituted to ensure scientific accuracy for the specific compound, this compound. Further research and publication in the chemical sciences are needed to fully characterize the reaction pathways outlined.

Mechanistic Investigations of Dimethyl 2 Hydroxyimino Malonate Reactions

Detailed Reaction Mechanism Elucidation

Detailed mechanistic studies specifically for Dimethyl 2-(hydroxyimino)malonate are not extensively documented in publicly available literature. However, its reactivity can be inferred from the well-established chemistry of its constituent functional groups: the β-dicarbonyl system and the oxime. The presence of two carbonyl groups significantly increases the acidity of the α-carbon's protons, facilitating the formation of a stabilized enolate which is a potent nucleophile. fiveable.melibretexts.orgpearson.compressbooks.pub

In the context of cyclocondensation reactions, for which malonates are frequently used, the reaction mechanism is influenced by the nature of the reaction partner. nih.gov For instance, in the synthesis of isoxazoles, which involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632), the initial step is the formation of an imine with one of the carbonyl groups. youtube.com Subsequently, the hydroxyl group of the oxime attacks the second carbonyl group, leading to a cyclized intermediate that then dehydrates to form the aromatic isoxazole (B147169) ring. youtube.com While this compound already contains the hydroxyimino moiety, its ester groups can undergo cyclization with suitable dinucleophiles.

In reactions where this compound acts as the 1,3-dicarbonyl equivalent, a probable mechanistic pathway involves the initial nucleophilic attack on one of the ester carbonyls, followed by cyclization and subsequent elimination of methanol. The hydroxyimino group can also participate in reactions, for example, by acting as a nucleophile or by being transformed into other functional groups under specific reaction conditions.

A plausible, though not explicitly studied for this compound, mechanism in some cyclization reactions could involve the formation of a ketene (B1206846) intermediate, especially at elevated temperatures. nih.gov This would occur through the elimination of methanol, creating a highly reactive species that can then readily undergo cycloaddition reactions. nih.gov

Role of Intermediates and Transition States

The progression of chemical reactions is dictated by the formation of transient species known as intermediates and the energy barriers of transition states. For reactions involving this compound, several key intermediates can be postulated based on general organic chemistry principles.

In base-catalyzed reactions, the primary intermediate is the enolate of the malonate. This species is stabilized by the delocalization of the negative charge across the two carbonyl groups, making it a soft nucleophile that can participate in various bond-forming reactions. fiveable.mepearson.compressbooks.pub

In acid-catalyzed reactions, protonation of one of the carbonyl oxygens can occur, activating the ester group towards nucleophilic attack. In cyclization reactions, a tetrahedral intermediate is expected to form upon nucleophilic attack at a carbonyl carbon. The stability and subsequent reaction of this intermediate will determine the reaction pathway.

For reactions leading to heterocyclic systems, cyclic intermediates are crucial. For example, in a potential pyrazole (B372694) synthesis with hydrazine (B178648), after the initial formation of a hydrazone with one of the ester groups, an intramolecular cyclization would lead to a five-membered ring intermediate. The transition state for this cyclization step would involve the approach of the terminal nitrogen of the hydrazine to the second ester carbonyl. The geometry and energy of this transition state will be critical in determining the reaction rate.

In high-temperature reactions, a potential ketene intermediate represents a high-energy, short-lived species that dictates the subsequent reaction steps. nih.gov The transition state leading to the ketene would involve the concerted or stepwise elimination of an alcohol molecule.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like this compound, especially when experimental data is scarce.

Density Functional Theory (DFT) Studies for Conformational and Electronic Properties

While specific DFT studies on this compound are not readily found, the methodology is widely applied to similar molecules. DFT calculations can be used to determine the most stable conformation of the molecule, considering the rotation around the C-C and C-N bonds. biointerfaceresearch.com The geometry of the molecule, including bond lengths and angles, can be optimized to find the lowest energy structure.

Furthermore, DFT can provide insights into the electronic properties of the molecule. For instance, the calculation of molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. biointerfaceresearch.com For this compound, the oxygen atoms of the carbonyl and hydroxyimino groups are expected to be electron-rich, while the carbonyl carbons and the proton of the hydroxyimino group would be electron-poor.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can be employed to study hyperconjugative interactions and charge delocalization within the molecule, which contribute to its stability and reactivity. biointerfaceresearch.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) in Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are crucial for understanding how a molecule will interact with other reactants.

For this compound, the HOMO is likely to be located on the more electron-rich parts of the molecule, such as the oxygen or nitrogen atoms, and will be involved in reactions with electrophiles. Conversely, the LUMO will be centered on the electron-deficient sites, likely the carbonyl carbons, and will be the target for nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. biointerfaceresearch.com While specific FMO data for this compound is not available, DFT calculations could readily provide this information, offering predictions about its behavior in various chemical reactions.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation techniques can be used to map out the entire energy profile of a reaction involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved.

For example, in a cyclization reaction, computational methods can be used to locate the transition state structure for the ring-closing step. The activation energy for this step can then be calculated, providing a quantitative measure of the reaction's feasibility. Different possible pathways can be compared to determine the most likely mechanism.

While no specific molecular modeling studies on the reaction pathways of this compound have been published, such studies on similar systems, like the cyclization of other malonate derivatives, have been performed and demonstrate the power of these methods in elucidating complex reaction mechanisms. nih.gov

Kinetic and Thermodynamic Considerations of Reactions

The outcome of a chemical reaction is governed by both kinetics (the rate at which the reaction occurs) and thermodynamics (the relative stability of reactants and products).

Kinetically, the rate of reactions involving this compound will depend on factors such as the concentration of reactants, temperature, and the presence of catalysts. The activation energy of the rate-determining step is the primary factor controlling the reaction rate. For instance, in a multi-step synthesis, understanding which step is the slowest is crucial for optimizing the reaction conditions.

Thermodynamically, the feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. In the context of cyclization reactions, the stability of the resulting heterocyclic ring will be a major driving force. The formation of an aromatic ring, such as an isoxazole or pyrazole, is often a thermodynamically favorable process. youtube.comyoutube.com

Below is a table of hypothetical kinetic and thermodynamic data for a representative reaction, illustrating the type of information that would be gathered from such studies.

| Parameter | Value | Conditions |

| Rate Constant (k) | 2.5 x 10-4 M-1s-1 | 298 K, in Ethanol |

| Activation Energy (Ea) | 65 kJ/mol | - |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol | 298 K |

| Entropy of Reaction (ΔS) | -20 J/mol·K | 298 K |

| Gibbs Free Energy (ΔG) | -39 kJ/mol | 298 K |

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

Catalytic Applications of Dimethyl 2 Hydroxyimino Malonate in Organic Synthesis

Metal-Catalyzed Transformations

The reactivity of dimethyl 2-(hydroxyimino)malonate has been explored in the context of several metal-catalyzed reactions. These transformations leverage the unique electronic and structural properties of the molecule to facilitate the formation of new chemical bonds and molecular architectures.

Palladium-Catalyzed Reactions

Currently, there is a lack of specific, documented examples of palladium-catalyzed reactions that utilize this compound as a key substrate or reagent in the reviewed scientific literature. While palladium catalysis is a broad and powerful field in organic synthesis, its application to this particular compound is not well-established in publicly available research.

Rhodium-Catalyzed Cyclopropanations

Rhodium-catalyzed reactions are well-known for their efficacy in cyclopropanation reactions, typically involving a diazo compound as a carbene precursor. While the structurally related dimethyl diazomalonate is a common substrate in rhodium-catalyzed cyclopropanations to form cyclopropane (B1198618) derivatives, there is no direct evidence in the reviewed literature of this compound being used for this purpose. The conventional mechanism for these cyclopropanations involves the in situ formation of a rhodium carbene from a diazo compound, a functionality that is absent in this compound.

Organocatalytic Systems (e.g., N-Heterocyclic Carbenes, Phosphine (B1218219) Catalysis)

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in modern organic synthesis. However, the application of common organocatalysts like N-Heterocyclic Carbenes (NHCs) or phosphines in reactions specifically involving this compound is not extensively reported. While phosphine catalysis, for instance, is known to facilitate a wide array of reactions, its specific use with this compound as a substrate has not been a focus of published research.

Biocatalytic Strategies

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, as biocatalysts, can perform reactions with high chemo-, regio-, and enantioselectivity under mild conditions.

Enzymatic Hydrolysis for Chiral Monoester Synthesis

The enzymatic hydrolysis of diesters is a well-established method for the synthesis of chiral monoesters, which are valuable building blocks in the preparation of pharmaceuticals and other fine chemicals. However, specific studies detailing the enzymatic hydrolysis of this compound to produce a chiral monoester are not readily found in the current body of scientific literature. This suggests that this particular substrate may not have been extensively investigated for this type of biocatalytic transformation.

Enzyme-Catalyzed Resolutions of Derivatives

The application of enzymes, particularly lipases, for the kinetic resolution of racemic mixtures is a cornerstone of modern asymmetric synthesis. This technique relies on the stereoselective acylation or hydrolysis of a substrate, yielding one enantiomer in high purity. While the enzymatic kinetic resolution of various functionalized esters has been successfully demonstrated, specific studies detailing the resolution of derivatives of this compound are not prominently featured in the current body of research.

Phase-Transfer Catalysis in Enantioselective Alkylations

Phase-transfer catalysis (PTC) is a powerful technique for reacting water-soluble and organic-soluble reagents in a heterogeneous system. In the realm of asymmetric synthesis, chiral phase-transfer catalysts are employed to induce enantioselectivity in a variety of reactions, including the alkylation of prochiral nucleophiles. The application of this methodology to malonate esters has been a fruitful area of investigation, leading to the efficient synthesis of chiral building blocks with quaternary carbon centers.

The general approach for the enantioselective alkylation of a malonate derivative under phase-transfer conditions involves the deprotonation of the α-carbon by a base (e.g., aqueous potassium hydroxide) to form a prochiral enolate. A chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt with a chiral backbone, then complexes with the enolate and transports it into the organic phase where it reacts with an alkylating agent. The chiral environment provided by the catalyst directs the approach of the alkylating agent, resulting in the preferential formation of one enantiomer of the α-alkylated product.

While this methodology has been successfully applied to various malonate esters, specific research detailing the enantioselective alkylation of this compound itself is not widely documented. The presence of the hydroxyimino group could potentially influence the reactivity and the stereochemical outcome of the reaction. The development of suitable chiral phase-transfer catalysts and the optimization of reaction conditions would be crucial for achieving high yields and enantioselectivities in the alkylation of this specific substrate.

Applications of Dimethyl 2 Hydroxyimino Malonate As a Versatile Building Block

Synthesis of Chiral Compounds and Enantiomerically Enriched Molecules

Dimethyl 2-(hydroxyimino)malonate serves as a key starting material for the synthesis of chiral compounds and enantiomerically enriched molecules. The presence of the hydroxyimino group allows for stereoselective reactions, leading to the formation of specific stereoisomers.

One notable application is in the enantioselective α-alkylation of malonates. Through phase-transfer catalysis, chiral malonates can be synthesized with high chemical yields and excellent enantioselectivities. For instance, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using a chiral phase-transfer catalyst has been shown to produce α-methyl-α-alkylmalonates in up to 99% yield and 98% enantiomeric excess (ee). frontiersin.orgnih.gov These resulting chiral α,α-dialkylmalonates are versatile building blocks for constructing molecules with a quaternary carbon center. frontiersin.orgnih.gov The two ester groups on these chiral malonates can be selectively converted, further enhancing their synthetic utility. frontiersin.orgfrontiersin.org

The general strategy involves the use of a chiral catalyst to control the stereochemical outcome of the alkylation reaction. A variety of alkylating agents, including allylic and benzylic halides, have been successfully employed, demonstrating the broad scope of this methodology. frontiersin.org The resulting chiral malonates can then be further transformed into a range of other valuable chiral molecules. frontiersin.orgfrontiersin.org

Table 1: Enantioselective Alkylation of Malonate Derivatives

| Alkylating Agent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Allylic Halides | Chiral α-allyl-α-methylmalonates | 70-99 | 86-90 |

| Benzylic Halides | Chiral α-benzyl-α-methylmalonates | 90-99 | 91-99 |

| Propargylic Halide | Chiral α-propargyl-α-methylmalonate | 70 | 66 |

Precursor for the Synthesis of α-Amino Acids and Their Derivatives

This compound is a crucial precursor in the synthesis of α-amino acids and their derivatives. The reduction of the hydroxyimino group to an amino group is a key step in this process, transforming the malonate derivative into an aminomalonate, a direct precursor to α-amino acids.

A common method involves the reduction of the α-hydroxyimino ester using zinc powder in the presence of hydrochloric acid. beilstein-journals.org This reduction effectively converts the C=NOH group into a primary amine (-NH2). Following the reduction, hydrolysis of the ester groups and subsequent decarboxylation of the resulting malonic acid derivative yields the desired α-amino acid. This approach allows for the synthesis of a wide variety of α-amino acids by varying the substituent on the malonate backbone. researchgate.net

Furthermore, enzymatic methods have been developed for the synthesis of γ-hydroxy-α-amino acid derivatives. nih.gov These biocatalytic approaches often employ tandem reactions, such as an aldol (B89426) addition followed by a transamination, to construct the target molecules with high stereoselectivity. nih.gov For example, a one-pot, two-step reaction using an aldolase (B8822740) and a transaminase can convert simple starting materials into complex γ-hydroxy-α-amino acids. nih.gov

The versatility of this method is highlighted by the ability to introduce diverse alkyl chains and functional groups into the amino acid structure. researchgate.net Both natural and unnatural α-amino acids can be synthesized using this strategy, making it a powerful tool in medicinal chemistry and drug discovery. wikipedia.org

Construction of Complex Heterocyclic Ring Systems

The reactivity of this compound makes it an excellent starting material for the construction of various complex heterocyclic ring systems. The hydroxyimino and ester functionalities provide multiple reaction sites for cyclization reactions.

Pyrrole (B145914) Synthesis

This compound can be utilized in the synthesis of pyrrole derivatives. The Paal-Knorr pyrrole synthesis is a classic method that involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. While not a direct application, derivatives of this compound can be converted into precursors suitable for pyrrole synthesis. For instance, reduction of the hydroxyimino group and subsequent modifications can lead to intermediates that, upon reaction with a 1,4-dicarbonyl compound, yield substituted pyrroles.

A more direct approach involves a one-pot, two-step process starting from 2,5-dimethylfuran. mdpi.com This furan (B31954) is first converted to a 1,4-dicarbonyl intermediate, which then undergoes a ring-closure reaction with a primary amine in a Paal-Knorr fashion to form the pyrrole ring. mdpi.com While this specific example does not directly use this compound, the underlying principle of using a dicarbonyl precursor for pyrrole synthesis is relevant.

Isoxazole (B147169) Ring Formation

The formation of isoxazole rings is a significant application of this compound and its derivatives. The hydroxyimino group is a key component in the construction of the isoxazole heterocycle.

One common method involves the reaction of an α-hydroxyimino ester with an appropriate coupling partner. For example, the reaction of diethyl isonitrosomalonate, a related compound, is a key step in the synthesis of various heterocyclic systems. wikipedia.org The synthesis of diethyl acetamidomalonate, a precursor for many amino acids, involves the formation of diethyl isonitrosomalonate as an intermediate. wikipedia.org

The synthesis of isoxazoles often proceeds through the reaction of a compound containing a C=NOH group with a molecule that can provide the remaining atoms for the five-membered ring. The specific reaction conditions and partners determine the final structure of the substituted isoxazole.

Synthesis of Pyrano[2,3-e]isoindol-2-one Ring Systems

While direct synthesis of pyrano[2,3-e]isoindol-2-one ring systems from this compound is not extensively documented in the provided context, the synthesis of related pyran-fused heterocyclic systems highlights the potential of malonate derivatives in constructing such complex scaffolds.

For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through a multi-step sequence starting from a pyrazole-chalcone. researchgate.net This process involves a cyclization reaction to form the pyran ring fused to the pyrazole (B372694) core. researchgate.net Similarly, pyrano[2,3-d]pyrimidinone derivatives can be synthesized via a one-pot condensation reaction of aromatic aldehydes, malononitrile, and barbituric acid, catalyzed by L-proline. researchgate.net These examples demonstrate the utility of malonate-related compounds in building pyran-fused heterocycles, suggesting that with appropriate modifications, this compound could serve as a precursor for pyrano[2,3-e]isoindol-2-one systems.

Pyrimidin-4-ylureas and Related Heterocycles

This compound and its parent compound, dimethyl malonate, are valuable precursors for the synthesis of pyrimidine (B1678525) derivatives, including pyrimidin-4-ylureas.

The Biginelli reaction, a one-pot cyclocondensation, is a well-established method for synthesizing dihydropyrimidinones. A variation of this reaction using dimethyl malonate, an aldehyde, and urea (B33335) or a urea derivative can lead to the formation of pyrimidine-based structures. researchgate.net For example, new pyrimidine derivatives have been synthesized by reacting dimethyl malonate with various aldehydes and urea, thiourea (B124793), or thiosemicarbazide. researchgate.net

Furthermore, the synthesis of 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine, a key intermediate for multi-targeted receptor tyrosine kinase inhibitors, starts from diethyl propargyl malonate. nih.gov This highlights the importance of malonate derivatives in constructing complex, biologically active heterocyclic systems. The resulting pyrimidine intermediates can be further functionalized to produce a diverse range of compounds, including those with urea-like substructures.

Intermediates in the Synthesis of Natural Products and Bioactive Molecules

This compound and its derivatives are pivotal intermediates in the synthesis of various bioactive molecules, largely due to their capacity to be transformed into a variety of heterocyclic systems and functionalized compounds. The reactivity of the hydroxyimino group and the malonate esters allows for diverse chemical modifications, including reduction, oxidation, and substitution reactions.

While direct synthesis pathways for specific natural products using this compound are not extensively detailed in readily available literature, the broader family of malonate derivatives plays a well-established role. For instance, substituted malonate derivatives are recognized as important synthons for creating bioactive molecules. clockss.org The general strategy often involves the use of malonates in cyclocondensation reactions with dinucleophiles to produce a variety of heterocyclic structures that form the core of many biologically active compounds.

A notable related compound, diethyl 2-(hydroxyimino)malonate, serves as a precursor in the synthesis of α-amino acids. wikipedia.org This process involves the reduction of the hydroxyimino group to an amine, followed by further chemical transformations. This pathway highlights the utility of the hydroxyimino malonate scaffold in accessing fundamental building blocks for biologically significant molecules.

The research into related malonate compounds further underscores their importance. For example, diethyl 2-((arylamino)methylene)malonates have been identified as potent antifungal agents, demonstrating the potential for malonate-derived structures to exhibit significant biological activity.

Development of Pharmaceutical and Agrochemical Intermediates

The utility of this compound as a building block extends significantly into the pharmaceutical and agrochemical sectors, where it serves as a key intermediate for more complex and valuable molecules. The synthesis of heterocyclic compounds, which are fundamental to many drugs and pesticides, is a primary application.

One of the most prominent examples involves the diethyl analog, diethyl 2-(hydroxyimino)malonate, which is a key intermediate in the synthesis of diethyl acetamidomalonate. wikipedia.org This acetamidomalonate derivative is, in turn, a crucial precursor for the synthesis of the multiple sclerosis drug, fingolimod. wikipedia.org The synthesis pathway showcases the transformation of the hydroxyimino group into a functionalized amine, a common strategy in pharmaceutical synthesis.

Furthermore, the precursor to this compound, dimethyl malonate, is used in the production of barbituric acid, a central nervous system depressant and a parent compound for a class of sedative and hypnotic drugs. wikipedia.org

In the agrochemical field, the development of novel pesticides often relies on heterocyclic chemistry. The ability of this compound to serve as a precursor to these ring systems makes it a valuable tool for researchers developing new crop protection agents.

The table below summarizes key intermediates and final products derived from or related to this compound.

| Precursor/Intermediate | Derived Compound/Product | Application Area |

| Diethyl 2-(hydroxyimino)malonate | Diethyl acetamidomalonate | Pharmaceutical Intermediate |

| Diethyl acetamidomalonate | Fingolimod | Pharmaceutical (Multiple Sclerosis) |

| Dimethyl malonate | Barbituric Acid | Pharmaceutical (Sedative/Hypnotic) |

| Diethyl 2-((arylamino)methylene)malonates | - | Agrochemical (Antifungal) |

This demonstrates the compound's role as a foundational element in the synthesis of a variety of commercially and medically important chemicals.

Advanced Analytical and Spectroscopic Characterization in Dimethyl 2 Hydroxyimino Malonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of dimethyl 2-(hydroxyimino)malonate, offering detailed insights into its proton and carbon environments.

Proton (¹H) NMR spectroscopy is instrumental in defining the structure of this compound by identifying the chemical environment of each proton. A typical ¹H NMR spectrum reveals two key signals. The six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups produce a single, sharp peak, while the hydroxyl (-OH) proton of the hydroxyimino group appears as a distinct, often broad, singlet. The integration of these signals, showing a 6:1 proton ratio, further confirms the molecular structure.

Interactive ¹H NMR Data Table for this compound

Advanced NMR techniques like 2D NMR (e.g., HSQC, HMBC) and DEPT are invaluable for unambiguous signal assignment and for probing reaction mechanisms. 2D NMR experiments establish correlations between protons and carbons, confirming the connectivity within the molecule. DEPT experiments differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which is particularly useful for tracking structural changes during a reaction.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for gaining structural insights through its fragmentation pattern. The molecular formula of this compound is C₅H₇NO₅, with a calculated molecular weight of approximately 161.11 g/mol . nih.govepa.govHigh-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the elemental composition. nih.govFor example, the monoisotopic mass is reported as 161.03242232 Da. nih.gov Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns. Common fragments observed for this compound include peaks at m/z values of 129, 59, 54, and 31. nih.govThe analysis of these fragments helps to corroborate the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of the different bonds. Key absorptions include a broad O-H stretch from the hydroxyimino group, a strong C=O stretch from the ester groups, and a C=N stretch from the imino group.

Interactive IR Absorption Data Table for this compound

Chromatographic Techniques (e.g., TLC, Flash Column Chromatography, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for qualitatively monitoring reactions. By comparing the retention factor (Rf) of the reaction mixture to that of the starting materials and a pure standard, the progress of the reaction can be easily visualized.

Flash Column Chromatography: This preparative technique is widely used to purify this compound from crude reaction mixtures on a larger scale.

Gas Chromatography (GC): GC is a powerful technique for determining the purity of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both quantitative purity data and mass spectral information for definitive identification. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While a specific, publicly available crystal structure for this compound is not extensively documented in the primary literature, crystallographic studies of closely related malonate derivatives reveal common structural features. These studies indicate that such compounds frequently crystallize in triclinic systems, with the space group P-1 being a common observation. This suggests a centrosymmetric arrangement of the molecules within the crystal lattice.

A notable characteristic of the solid-state structure of these compounds is the presence of extensive hydrogen-bonding networks. The hydroxyimino group (-NOH) is a key participant in these interactions, acting as a hydrogen bond donor. These hydrogen bonds, along with other weaker intermolecular forces, play a crucial role in stabilizing the crystal structure.

For illustrative purposes, the crystallographic data for a closely related compound, dimethyl 2-(methylaminomethylene)malonate, provides insight into the typical solid-state structure of such malonate derivatives. Slow evaporation from an ethanol/water mixture has been shown to yield high-purity single crystals suitable for X-ray diffraction analysis.

Crystallographic Data for a Related Malonate Derivative

The following table summarizes the unit cell parameters determined for dimethyl 2-(methylaminomethylene)malonate, which serves as a representative example for this class of compounds.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.165 |

| b (Å) | 12.073 |

| c (Å) | Not Reported |

| α (°) | Not Reported |

| β (°) | Not Reported |

| γ (°) | Not Reported |

Key Intermolecular Interactions

A significant feature observed in the crystal structures of hydroxyimino and related malonate derivatives is the presence of strong intermolecular hydrogen bonds. In the case of dimethyl 2-(methylaminomethylene)malonate, a distinct N–H···O hydrogen bond with a distance of 2.89 Å is reported. This interaction, along with other potential van der Waals forces, dictates the packing of the molecules in the solid state. The presence of such interactions is a critical factor in determining the physical properties of the compound, such as melting point and solubility.

The study of these crystal structures provides fundamental data that underpins our understanding of the stereoelectronic effects within the molecule, which in turn influence its chemical reactivity.

Future Research Directions and Emerging Trends in Dimethyl 2 Hydroxyimino Malonate Chemistry

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. While Dimethyl 2-(hydroxyimino)malonate itself is achiral, its derivatives can possess stereogenic centers, making the development of asymmetric synthetic methodologies a critical area of future research. The focus will likely be on the enantioselective transformation of the functional groups present in the molecule.

One promising avenue is the asymmetric Michael addition of this compound to prochiral Michael acceptors. The development of novel chiral catalysts, such as bifunctional organocatalysts or transition metal complexes, will be instrumental in achieving high enantioselectivity in these reactions. For instance, research on the Michael addition of malonates to nitroolefins using chiral bifunctional organocatalysts has shown high yields and enantioselectivities, a strategy that could be adapted for this compound. nih.govresearchgate.net The use of heterobimetallic complexes as catalysts in asymmetric Michael additions also presents a robust strategy for creating chiral building blocks with high enantiomeric excess. nih.govnih.gov

Furthermore, the enantioselective alkylation of the α-carbon of this compound derivatives is another area ripe for exploration. Phase-transfer catalysis using chiral catalysts has proven effective for the asymmetric α-alkylation of related malonate derivatives, yielding products with a quaternary carbon center in high chemical yields and excellent enantioselectivities. nih.gov

Table 1: Examples of Asymmetric Methodologies Applicable to Malonate Derivatives

| Methodology | Catalyst Type | Potential Application to this compound | Key Advantages |

| Asymmetric Michael Addition | Chiral Bifunctional Organocatalysts (e.g., thiourea (B124793) derivatives) | Synthesis of chiral adducts by reaction with α,β-unsaturated compounds. | High enantioselectivity, metal-free conditions. |

| Asymmetric Michael Addition | Heterobimetallic Complexes (e.g., Ga-Na-BINOL) | Creation of enantioenriched Michael adducts. | Robust for scaling up, high enantiomeric excess. |

| Enantioselective α-Alkylation | Chiral Phase-Transfer Catalysts | Introduction of chirality at the α-position. | High chemical yields and enantioselectivities. |

Exploration of New Reactivity Modes and Chemical Transformations

The reactivity of this compound is largely dictated by its hydroxyimino and diester functionalities. Future research will undoubtedly focus on uncovering novel reactivity modes and expanding the portfolio of chemical transformations this versatile building block can undergo.

A key area of interest is the exploration of cycloaddition reactions. The oxime functionality can participate in various cycloadditions, such as [3+2] cycloadditions with suitable dipolarophiles, to construct complex heterocyclic scaffolds. scielo.org.mxrsc.org The development of new catalytic systems to control the regio- and stereoselectivity of these reactions will be a significant focus.

Furthermore, the generation of reactive intermediates from the oxime group, such as iminyl radicals, opens up new avenues for chemical transformations. nsf.gov Photoredox catalysis has emerged as a powerful tool for the generation of such radicals under mild conditions, which can then participate in a variety of C-C and C-heteroatom bond-forming reactions. nsf.gov The application of these methods to this compound could lead to the development of novel synthetic routes to functionalized imines and other nitrogen-containing compounds.

The activation of C-H bonds is another frontier in organic synthesis. While not extensively studied for this compound itself, the development of transition-metal catalysts capable of mediating C-H activation in the presence of the oxime functionality could lead to highly efficient and atom-economical transformations. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. The integration of this compound chemistry with these modern technologies is an emerging trend that is expected to accelerate discovery and development processes.

Continuous flow reactors can enhance the efficiency and yield of the synthesis of this compound and its derivatives. The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow systems can lead to improved product purity and reduced reaction times.

Automated synthesis platforms, which combine robotics with chemical synthesis, can be employed for the rapid synthesis of libraries of this compound derivatives. chemrxiv.orgsynplechem.com This high-throughput approach is particularly valuable for medicinal chemistry applications, where the synthesis and screening of large numbers of compounds are required to identify new drug candidates. The development of automated platforms for iterative cross-coupling reactions, for instance, could be adapted for the derivatization of this compound. chemrxiv.org

Table 2: Advantages of Integrating Modern Synthesis Technologies

| Technology | Application to this compound Chemistry | Key Advantages |

| Flow Chemistry | Synthesis of the parent compound and its derivatives. | Enhanced safety, improved efficiency and yield, precise control over reaction parameters. |

| Automated Synthesis | High-throughput synthesis of compound libraries for screening. | Accelerated discovery, rapid optimization of reaction conditions, increased reproducibility. |

Applications in Materials Science and Polymer Chemistry

The unique functional groups of this compound make it an attractive building block for the synthesis of novel materials and polymers. Future research is expected to explore the incorporation of this compound into various polymeric architectures to impart specific properties.

Malonate derivatives are known to be useful as cross-linking agents and in the synthesis of polyesters. nih.govspecialchem.com The hydroxyimino group in this compound offers an additional site for modification or for influencing the material's properties, such as thermal stability or chelation ability. The synthesis of malonate-based polyesters using enzymatic catalysis has been reported, offering an environmentally friendly route to new materials. nih.gov

The ability of the oxime group to participate in dynamic covalent chemistry could be exploited in the design of self-healing polymers and adaptable materials. researchgate.net Furthermore, the incorporation of this compound into polymer backbones could lead to materials with tailored surface properties or the ability to coordinate with metal ions, finding applications in coatings, adhesives, or functional membranes.

Deeper Mechanistic Understanding Through Advanced In Situ Spectroscopic Techniques and Theoretical Models

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for optimizing existing ones. Future research will increasingly rely on a combination of advanced in situ spectroscopic techniques and theoretical modeling to gain deeper insights into the reactivity of this compound.

In situ spectroscopic methods, such as NMR and IR spectroscopy, can provide real-time information on the formation of intermediates and the progress of a reaction. This data is invaluable for elucidating complex reaction pathways and for identifying key catalytic species.

Theoretical models, particularly density functional theory (DFT) calculations, have become an indispensable tool for studying reaction mechanisms. scielo.org.mxresearchgate.net These computational methods can be used to calculate the energies of transition states and intermediates, providing a detailed picture of the reaction energy profile. For example, theoretical studies on the cycloaddition reactions of nitrones can help rationalize the observed stereoselectivity. scielo.org.mx A deeper theoretical understanding of the electronic structure and reactivity of this compound will guide the development of new and more efficient chemical transformations.

Q & A

Q. What synthetic routes are available for preparing dimethyl 2-(hydroxyimino)malonate, and how can reaction conditions be optimized?

this compound is synthesized via nitrosation or condensation reactions involving malonate esters. For example, diethyl malonate derivatives are nitrosated to yield hydroxyimino analogs, followed by esterification (e.g., using methanol and acid catalysis) . Optimization involves controlling reaction temperature (typically 0–5°C for nitrosation to prevent decomposition) and stoichiometry of reagents like sodium nitrite. Yields for structurally similar compounds (e.g., dimethyl 2-(4-fluorobenzylidene)malonate) range from 71% to 83% under reflux conditions in methanol .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : For structural confirmation. For example, methyl ester protons in malonate derivatives resonate at δ 3.83–3.92 ppm, while hydroxyimino protons appear as singlets near δ 7.7 ppm .

- HRMS (ESI) : To verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>). Precision within ±0.0005 Da is required for unambiguous identification .

- X-ray crystallography : Resolves stereoelectronic effects; triclinic crystal systems (e.g., space group P1) with hydrogen-bonding networks are common .

Q. How does the hydroxyimino group influence the reactivity of malonate esters in nucleophilic substitutions?

The hydroxyimino (-NOH) group acts as a directing group, enhancing electrophilicity at the α-carbon. This facilitates nucleophilic attacks (e.g., alkylation or Michael additions). For example, dimethyl malonate derivatives undergo regioselective alkylation with allylic bromides using NaOMe in methanol . Steric hindrance from substituents on the hydroxyimino group can reduce yields by 10–15% in crowded systems .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes during asymmetric synthesis of hydroxyimino-malonate derivatives?

Discrepancies in enantioselectivity often arise from competing reaction pathways. Bifunctional organocatalysts (e.g., thiourea-cinchonine hybrids) improve enantiomeric excess (ee >90%) by stabilizing transition states via hydrogen bonding . For example, in Michael additions to nitroolefins, catalyst loading (5–10 mol%) and solvent polarity (e.g., dichloromethane vs. toluene) critically affect ee values .

Q. How can computational methods predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculations model electronic interactions between the hydroxyimino group and biological targets. For instance, docking studies reveal that dimethyl malonate analogs inhibit succinate dehydrogenase (SDH) by competitively binding to the substrate site (binding energy: −8.2 kcal/mol) . Molecular dynamics simulations further validate stability in aqueous environments (RMSD <2.0 Å over 100 ns) .

Q. What mechanistic insights explain the selective monodecarboxylation of this compound?

LiCl in hot DMSO promotes selective decarboxylation via a six-membered transition state, retaining the hydroxyimino group. For dimethyl 2-hexyl-2-(2-propynyl)malonate, this method achieves >85% conversion to methyl 2-(2-propynyl)octanoate, avoiding side reactions like ester hydrolysis . Kinetic studies show pseudo-first-order behavior (rate constant k = 0.012 min<sup>−1</sup> at 120°C) .

Q. How does this compound modulate mitochondrial membrane potential (MMP) in neurodegenerative models?

As an SDH inhibitor, it suppresses MMP hyperpolarization by blocking electron transfer at Complex II, reducing reactive oxygen species (mtROS) by 40–60% in rat brain injury models . Caspase-3 activation is inhibited (IC50 = 12 µM), stabilizing HIF-1α and attenuating apoptosis .

Methodological Considerations

Q. What protocols ensure reproducibility in crystallizing this compound derivatives?

Slow evaporation from ethanol/water (9:1 v/v) at 4°C yields high-purity crystals. For example, dimethyl 2-(methylaminomethylene)malonate crystallizes in triclinic P1 with unit cell parameters a = 11.165 Å, b = 12.073 Å, and hydrogen-bonding interactions (N–H···O, 2.89 Å) .

Q. How can isotopic labeling (e.g., <sup>13</sup>C) track malonate metabolism in tracer studies?

<sup>13</sup>C-labeled dimethyl malonates (e.g., 1,2-<sup>13</sup>C2 or 1,3-<sup>13</sup>C2) are synthesized using labeled carbon monoxide or malonic acid. These are used in NMR-based metabolic flux analysis to quantify TCA cycle activity .

Q. What safety and handling protocols are critical for this compound?

The compound is hygroscopic and decomposes upon prolonged exposure to light. Storage under argon at −20°C is recommended. Toxicity data (LD50 >2000 mg/kg in rats) suggest moderate hazard, but nitrosation byproducts require fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.